molecular formula C8H9NO B1628934 3,4-Dihydro-2H-benzo[e][1,3]oxazine CAS No. 66955-51-9

3,4-Dihydro-2H-benzo[e][1,3]oxazine

Numéro de catalogue: B1628934
Numéro CAS: 66955-51-9
Poids moléculaire: 135.16 g/mol
Clé InChI: WTAVYBAEMMFITK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dihydro-2H-benzo[e][1,3]oxazine is a bicyclic compound where an oxazine ring is fused with a benzene ring. This compound is known for its versatile applications in organic synthesis, medicinal chemistry, and material science .

Applications De Recherche Scientifique

Anti-Cancer Properties

The anti-cancer properties of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives have been extensively evaluated:

  • In Vitro Studies : Compounds such as 4e and 4g demonstrated significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values comparable to the standard chemotherapeutic agent Doxorubicin. For example, compound 4e exhibited IC50 values of 8.60 µM and 6.30 µM against MCF-7 and MDA-MB-231 cells respectively .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with cancer cell receptors, suggesting their potential as effective therapeutic agents .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound derivatives in various applications:

  • Synthesis and Evaluation of Anti-Proliferative Activity : A comprehensive study synthesized multiple derivatives and assessed their anti-proliferative effects against cancer cell lines. The results indicated that structural modifications significantly influenced their biological activity .
  • Macrophage Migration Inhibitory Factor (MIF) Modulation : Some derivatives were found to act as mediators of MIF activity, which is crucial in regulating immune responses and inflammation. This suggests potential applications in treating inflammatory diseases .

Data Summary

CompoundCell LineIC50 Value (µM)Reference
4eMCF-78.60 ± 0.75
4eMDA-MB-2316.30 ± 0.54
DoxorubicinMCF-79.11 ± 0.54
DoxorubicinMDA-MB-2318.47 ± 0.47

Mécanisme D'action

The mechanism of action of 3,4-dihydro-2H-benzo[e][1,3]oxazine involves its interaction with various molecular targets and pathways:

Activité Biologique

3,4-Dihydro-2H-benzo[e][1,3]oxazine is a compound that has garnered attention due to its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound based on various research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process utilizing solid acid catalysts for efficient production. Recent studies have demonstrated the use of magnetic solid acid nanocatalysts which facilitate the green synthesis of oxazine derivatives with promising biological activities. The reaction mechanism generally involves the activation of formaldehyde followed by nucleophilic attack from aniline, leading to the formation of iminium ions and subsequent cyclization to yield the final product .

Anticancer Activity

One of the most notable biological activities of this compound is its anticancer potential. A series of synthesized analogues have been evaluated for their efficacy against various cancer cell lines. For instance:

  • Compound 4e exhibited an IC50 value of 8.60 ± 0.75 µM against MCF-7 breast cancer cells and 6.30 ± 0.54 µM against MDA-MB-231 cells.
  • In comparison, Doxorubicin, a standard chemotherapy drug, showed IC50 values of 9.11 ± 0.54 µM and 8.47 ± 0.47 µM , respectively .

These results indicate that certain derivatives of this compound can be as effective as conventional chemotherapeutics.

The mechanism through which these compounds exert their anticancer effects appears to involve the inhibition of specific protein interactions critical to cancer cell proliferation. For example, docking studies have shown strong binding affinities to epidermal growth factor receptor (EGFR), a key target in cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity against various pathogens:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

These compounds were evaluated in vitro and showed promising results compared to standard antimicrobial agents .

Case Studies

Several case studies illustrate the effectiveness and potential applications of this compound:

  • Breast Cancer Treatment : A study focusing on the synthesis and evaluation of benzimidazole-tethered analogues showed that these compounds not only inhibited cancer cell growth but also displayed favorable drug-likeness properties for therapeutic use.
  • Macrophage Migration Inhibition : Research has indicated that derivatives of this compound act as mediators in inhibiting macrophage migration inhibitory factor (MIF), which plays a role in inflammatory responses and tumor progression .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-78.60 ± 0.75
AnticancerMDA-MB-2316.30 ± 0.54
AntimicrobialE. coliNot specified
AntimicrobialP. aeruginosaNot specified
AntimicrobialS. aureusNot specified

Propriétés

IUPAC Name

3,4-dihydro-2H-1,3-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAVYBAEMMFITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619459
Record name 3,4-Dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66955-51-9
Record name 3,4-Dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 8-bromo-3,6-di-tert-butyl-3,4-dihydro-2H-benzo[e][1,3]oxazine (Intermediate 1) (2.0 g, 6.13 mmol), 2-(trifluoromethyl)pyridine-5-boronic acid [purchased from Frontier Scientific] (1.17 g, 6.13 mmol) and potassium carbonate (1.27 g, 9.20 mmol) in dimethoxyethane (15 mL) and water (5 mL) was purged with nitrogen for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (354.2 mg, 0.31 mmol) was then added and the mixture heated at 80° C. in a sealed vial for 24 hours. The cooled reaction mixture was then partitioned between ethyl acetate (80 mL) and 1M aqueous sodium hydroxide (80 mL). The organic phase was separated, washed with water (80 mL) and saturated brine (80 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give an orange syrup. The product was purified using flash chromatography on silica eluting with a solvent gradient of 0 to 30% ethyl acetate in hexanes to give the intermediate 3,4-dihydro-2H-benzo[e][1,3]oxazine (1.875 g, 78% yield) as a yellow syrup. The 3,4-dihydro-2H-benzo[e][1,3]oxazine (1.875 g, 4.78 mmol) was dissolved in ethanol (135 mL), 1.0 M aqueous hydrochloric acid (45 mL) added and the reaction mixture stirred at room temperature for 4 days. The reaction mixture was then concentrated under reduced pressure and the residue partitioned between ethyl acetate (100 mL) and 10% w/v aqueous sodium carbonate solution (100 mL). The organic phase was separated, washed with water (100 mL) and saturated brine (100 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give a yellow syrup. The product was purified using flash chromatography on silica eluting with a solvent gradient of 0 to 30% ethyl acetate in hexanes to give the product as a yellow syrup that partially crystallized (1.435 g). The product was dissolved in absolute ethanol (50 mL), 1.0 M aqueous hydrochloric acid (15.1 mL, 15.1 mmol) added, the mixture stood for 20 minutes then concentrated under reduced pressure and the product azeotroped with absolute ethanol (3×60 mL) to give a cream solid. Diethyl ether (50 mL) and absolute ethanol (10 mL) were added and the resulting suspension stirred vigorously overnight then filtered to afford 4-(tert-butyl)-2-((tert-butylamino)methyl)-6-(6-(trifluoromethyl)pyridin-3-yl)phenol hydrochloride (1.083 g, 54% yield) as a white solid.
Name
8-bromo-3,6-di-tert-butyl-3,4-dihydro-2H-benzo[e][1,3]oxazine
Quantity
2 g
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
354.2 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-benzo[e][1,3]oxazine
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-2H-benzo[e][1,3]oxazine
Reactant of Route 3
3,4-Dihydro-2H-benzo[e][1,3]oxazine
Reactant of Route 4
3,4-Dihydro-2H-benzo[e][1,3]oxazine
Reactant of Route 5
3,4-Dihydro-2H-benzo[e][1,3]oxazine
Reactant of Route 6
3,4-Dihydro-2H-benzo[e][1,3]oxazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.